N,N,N',N'-Tetramethyl-1,6-hexanediamine
Overview
Description
N,N,N’,N’-Tetramethyl-1,6-hexanediamine is an organic compound with the molecular formula C10H24N2. It is a colorless liquid that is highly soluble in water, methanol, acetone, ether, and benzene . This compound is known for its strong ammoniacal odor and is used in various chemical processes and industrial applications .
Mechanism of Action
Target of Action
N,N,N’,N’-Tetramethyl-1,6-hexanediamine (TMHDA) is primarily used as an aminating agent in the preparation of anion exchange membranes for solid alkaline fuel cells . Its primary targets are the anionic groups in the membrane, where it provides cationic groups for better anionic conductivity .
Mode of Action
TMHDA interacts with its targets by providing cationic groups that enhance anionic conductivity . It also acts as a cross-linking agent, enhancing the dimensional stability of the membranes . The addition of TMHDA combines functionalizing and crosslinking processes into a single step .
Biochemical Pathways
It is known that tmhda plays a role in the synthesis of hierarchically porous metal-organic frameworks (mofs) . It acts as a protonation agent that deprotonates the ligand and accelerates the formation of MOF crystals .
Pharmacokinetics
It is known that tmhda is a liquid at room temperature and has a boiling point of 210°c . It is completely miscible in water and soluble in acetone, ethanol, toluene, and dichloromethane .
Result of Action
The primary result of TMHDA’s action is the preparation of anion exchange membranes with enhanced anionic conductivity and dimensional stability . This makes these membranes suitable for use in solid alkaline fuel cells .
Action Environment
The action of TMHDA can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, TMHDA is a flammable liquid and should be kept away from heat sources, sparks, open flames, and hot surfaces . It should also be stored in a well-ventilated place and kept cool .
Preparation Methods
N,N,N’,N’-Tetramethyl-1,6-hexanediamine can be synthesized through several methods. One common method involves the reaction of adipodinitrile with dimethylamine . Another method includes the reaction of 1,6-hexanediamine with formaldehyde . These reactions typically require controlled temperatures and specific reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
N,N,N’,N’-Tetramethyl-1,6-hexanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: N,N,N’,N’-Tetramethyl-1,6-hexanediamine can participate in substitution reactions, particularly with electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N,N’,N’-Tetramethyl-1,6-hexanediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an aminating agent to prepare anion exchange membranes for solid alkaline fuel cells. This application leverages its ability to provide cationic groups for better anionic conductivity and acts as a cross-linking agent to enhance dimensional stability.
Biology: The compound is used in the synthesis of various biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Comparison with Similar Compounds
N,N,N’,N’-Tetramethyl-1,6-hexanediamine can be compared with other similar compounds, such as:
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’'-Pentamethyldiethylenetriamine
- Bis[2-(N,N-dimethylamino)ethyl] ether
- N,N’-Dimethyl-1,6-hexanediamine
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- N,N,N’,N’-Tetramethylethylenediamine
- N,N,N’,N’-Tetramethyldiaminomethane
- Hexamethylenediamine
- 1,8-Diaminooctane
These compounds share similar structural features but differ in their specific applications and properties. N,N,N’,N’-Tetramethyl-1,6-hexanediamine is unique due to its specific molecular structure, which provides distinct advantages in certain chemical processes and industrial applications.
Properties
IUPAC Name |
N,N,N',N'-tetramethylhexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-11(2)9-7-5-6-8-10-12(3)4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXWBTOATXBWDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033701 | |
Record name | N,N,N',N'-Tetramethyl-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5033701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111-18-2 | |
Record name | N,N,N′,N′-Tetramethyl-1,6-hexanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetramethylhexamethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N',N'-Tetramethyl-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5033701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetramethylhexamethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAMETHYLHEXAMETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D0T53S99V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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